An In-depth Technical Guide to Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While specific peer-reviewed data on this exact molecule is limited, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and strategic application in research and development.
Introduction: The Indole Scaffold and the Influence of Halogenation
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with a wide range of biological targets.
The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can profoundly modulate a molecule's physicochemical and pharmacological properties. In the case of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, the presence of these two different halogens at specific positions offers a unique combination of effects:
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Bromine at the 4-position: This provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.
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Fluorine at the 7-position: The high electronegativity of fluorine can influence the acidity of the indole N-H, alter the molecule's lipophilicity and metabolic stability, and potentially enhance binding interactions with target proteins.
This guide will delve into the chemical properties of this intriguing molecule, propose a viable synthetic route, predict its spectroscopic characteristics, and explore its potential reactivity and applications in drug discovery.
Physicochemical and Safety Profile
While extensive experimental data for methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is not widely published, key properties can be summarized from available supplier information.
| Property | Value | Reference(s) |
| CAS Number | 1427380-14-0 | [1][2] |
| Molecular Formula | C₁₀H₇BrFNO₂ | [1][2] |
| Molecular Weight | 272.07 g/mol | [3] |
| Physical Form | Solid | [1][2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1][2] |
| Purity | Typically ≥95% | [1][2] |
| Safety Information | Signal Word: WarningHazard Statements: H315, H319, H335Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501 | [1][2] |
Proposed Synthesis of Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate
A plausible and efficient synthesis of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate can be designed based on the well-established Fischer indole synthesis[4][5][6]. This multi-step process, outlined below, utilizes readily available starting materials and follows a reaction sequence that is well-documented for similar halogenated indoles.
Caption: Proposed synthetic workflow for methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of (3-Bromo-6-fluorophenyl)hydrazine
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Diazotization: Dissolve 3-bromo-6-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
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Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution. The resulting hydrazine will precipitate as its hydrochloride salt.
-
Isolate the precipitate by filtration, wash with cold water, and then neutralize with a base (e.g., sodium bicarbonate) to obtain the free hydrazine.
Step 2: Fischer Indole Synthesis to form 4-Bromo-7-fluoro-1H-indole-2-carboxylic acid
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Hydrazone Formation and Cyclization: In a suitable solvent such as ethanol or glacial acetic acid, react the (3-bromo-6-fluorophenyl)hydrazine with methyl pyruvate.
-
Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.
-
Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). This step involves the formation of the hydrazone, followed by a[7][7]-sigmatropic rearrangement and cyclization to form the indole ring[4][5].
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Isolate the solid by filtration and purify by recrystallization or column chromatography to yield 4-bromo-7-fluoro-1H-indole-2-carboxylic acid.
Step 3: Esterification to Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate
-
Suspend the 4-bromo-7-fluoro-1H-indole-2-carboxylic acid in methanol.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography to yield pure methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate.
Predicted Spectroscopic Characteristics
¹H NMR (in DMSO-d₆):
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N-H proton: A broad singlet is expected in the downfield region, typically around δ 11.5-12.5 ppm.
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Aromatic protons: Two doublets or doublet of doublets are expected in the aromatic region (δ 7.0-8.0 ppm) for the protons at the C-5 and C-6 positions, showing coupling to each other and potentially long-range coupling to the fluorine atom.
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C-3 proton: A singlet is expected around δ 7.0-7.5 ppm.
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Methyl ester protons: A sharp singlet for the -OCH₃ group will appear upfield, around δ 3.8-4.0 ppm.
¹³C NMR (in DMSO-d₆):
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Carbonyl carbon: The ester carbonyl carbon is expected to resonate around δ 160-165 ppm.
-
Aromatic carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbons directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts and coupling (C-F coupling).
-
Methyl ester carbon: The -OCH₃ carbon will be observed around δ 52-55 ppm.
Infrared (IR) Spectroscopy:
-
N-H stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponding to the indole N-H stretch.
-
C=O stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-Br and C-F stretches: These will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom, with approximately equal intensities. The high-resolution mass spectrum should confirm the elemental composition of C₁₀H₇BrFNO₂.
Chemical Reactivity and Synthetic Utility
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate possesses several reactive sites that can be selectively functionalized to generate a library of diverse derivatives.
Caption: Key reactive sites and potential transformations of the title compound.
Palladium-Catalyzed Cross-Coupling at the C-4 Position
The bromine atom at the C-4 position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents. This is a powerful strategy for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will yield 4-aryl or 4-vinyl substituted indoles.
-
Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, provides access to 4-alkynyl indoles.
-
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce vinyl groups at the C-4 position.
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Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling with primary or secondary amines, leading to 4-aminoindole derivatives.
Reactions at the Indole Nitrogen
The indole N-H is acidic and can be deprotonated with a suitable base to form the corresponding anion, which is a good nucleophile.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) will yield N-alkylated products.
-
N-Acylation: The indole nitrogen can be acylated using acid chlorides or anhydrides.
Modification of the Methyl Ester
The methyl ester at the C-2 position is another versatile functional group.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid is a key intermediate for the synthesis of amides.
-
Amidation: The ester can be converted directly to an amide by heating with an amine, or more commonly, by first hydrolyzing to the carboxylic acid, which is then coupled with an amine using a standard coupling agent (e.g., HATU, EDC).
Potential Applications in Drug Discovery
While there are no specific reports on the biological activity of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate, the indole-2-carboxylate scaffold and its halogenated derivatives are prevalent in a wide range of biologically active molecules. This suggests that the title compound is a promising starting point for the development of novel therapeutics.
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Enzyme Inhibitors: Substituted indole-2-carboxylic acids and their derivatives have been investigated as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy[11]. They have also shown potential as HIV-1 integrase inhibitors[12].
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Receptor Modulators: The indole scaffold is a common feature in ligands for a variety of receptors. For example, substituted indole-2-carboxamides have been developed as allosteric modulators for the cannabinoid CB1 receptor[10][13].
-
Anticonvulsant Agents: Certain indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, showing potential as anticonvulsant agents[14].
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Antiproliferative Agents: Indole-2-carboxamide derivatives have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines, acting as dual inhibitors of EGFR and CDK2[7].
The presence of the 4-bromo and 7-fluoro substituents on the indole ring of the title compound provides unique opportunities to fine-tune the electronic and steric properties of new drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Conclusion and Future Directions
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is a synthetically versatile molecule with significant potential for applications in drug discovery and materials science. Although specific experimental data for this compound is scarce, its chemical properties and reactivity can be reliably predicted based on established principles of organic chemistry and data from closely related analogues.
The proposed synthetic route via the Fischer indole synthesis offers a practical approach to obtaining this compound. Its multiple reactive sites—the C-4 bromine, the indole nitrogen, and the C-2 methyl ester—provide a rich platform for chemical diversification.
Future research should focus on the following areas:
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Execution and Optimization of the Proposed Synthesis: The proposed synthetic route should be experimentally validated and optimized for yield and purity.
-
Full Spectroscopic Characterization: A complete spectroscopic analysis (NMR, IR, MS) of the synthesized compound is necessary to confirm its structure and provide a reference for future studies.
-
Exploration of its Chemical Reactivity: A systematic investigation of the reactivity of the compound at its various functional groups will expand its utility as a chemical building block.
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Synthesis and Biological Evaluation of Derivatives: The synthesis of a library of derivatives through the reactions outlined in this guide, followed by screening for biological activity, could lead to the discovery of novel therapeutic agents.
This in-depth technical guide provides a solid foundation for researchers and scientists to begin their exploration of the chemistry and potential applications of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate.
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